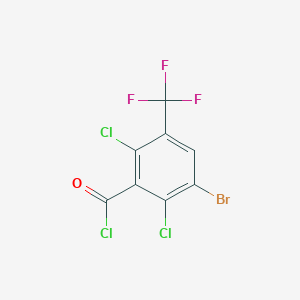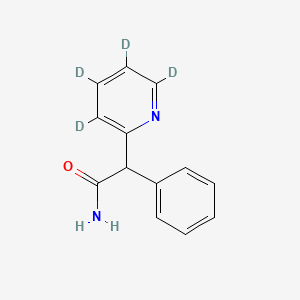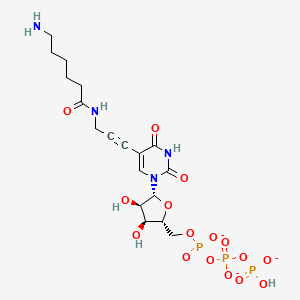
Amino-11-UTP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amino-11-uridine triphosphate is a modified nucleotide, specifically a uridine triphosphate with an amino group. This compound is designed for enzymatic incorporation of the amino group into RNA molecules during in vitro transcription using T7, T3, and SP6 RNA polymerases . The amino group is separated from uridine with a long linker of 11 atoms, which prevents potential static quenching after RNA labeling via the amino group .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of amino-11-uridine triphosphate involves the incorporation of an amino group into the uridine triphosphate molecule. This is typically achieved through enzymatic reactions using T7, T3, and SP6 RNA polymerases . The amino group is introduced via a long linker, which ensures efficient incorporation and prevents quenching of the fluorophore after RNA labeling .
Industrial Production Methods: Industrial production of amino-11-uridine triphosphate involves large-scale enzymatic synthesis, ensuring high purity and yield. The compound is often produced in bulk quantities and is available in various unit sizes for research and industrial applications .
化学反応の分析
Types of Reactions: Amino-11-uridine triphosphate undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group can react with amine-reactive reagents such as NHS esters of fluorescent dyes or biotin.
Conjugation Reactions: The amino group can be conjugated to various molecules, facilitating the labeling of RNA.
Common Reagents and Conditions:
NHS Esters: These are commonly used to react with the amino group for labeling purposes.
Enzymatic Conditions: The incorporation of the amino group into RNA is facilitated by RNA polymerases under specific enzymatic conditions.
Major Products Formed: The major products formed from these reactions include labeled RNA molecules, which can be used for various analytical and research purposes .
科学的研究の応用
Amino-11-uridine triphosphate has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of labeled RNA molecules for various chemical analyses.
Biology: Facilitates the study of RNA structure and function through labeling and detection.
Medicine: Used in diagnostic assays and therapeutic research involving RNA molecules.
Industry: Employed in the production of labeled RNA for microarray analysis and other industrial applications.
作用機序
The mechanism of action of amino-11-uridine triphosphate involves its incorporation into RNA molecules during transcription. The amino group on the compound allows for subsequent labeling with various reagents, facilitating the detection and analysis of RNA . The molecular targets include RNA polymerases, which incorporate the modified nucleotide into the growing RNA chain .
類似化合物との比較
Amino-11-cytidine triphosphate: Another modified nucleotide used for RNA labeling.
Aminoallyl uridine triphosphate: A nucleotide with a modified base containing an allylamine, used for post-labeling of nucleic acids.
Uniqueness: Amino-11-uridine triphosphate is unique due to its long linker, which prevents potential static quenching after RNA labeling. This feature ensures efficient incorporation and labeling, making it highly effective for various research applications .
特性
分子式 |
C18H26N4O16P3-3 |
|---|---|
分子量 |
647.3 g/mol |
IUPAC名 |
[[[(2R,3S,4R,5R)-5-[5-[3-(6-aminohexanoylamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H29N4O16P3/c19-7-3-1-2-6-13(23)20-8-4-5-11-9-22(18(27)21-16(11)26)17-15(25)14(24)12(36-17)10-35-40(31,32)38-41(33,34)37-39(28,29)30/h9,12,14-15,17,24-25H,1-3,6-8,10,19H2,(H,20,23)(H,31,32)(H,33,34)(H,21,26,27)(H2,28,29,30)/p-3/t12-,14-,15-,17-/m1/s1 |
InChIキー |
ANSQNWSACCDNRC-DNNBLBMLSA-K |
異性体SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C#CCNC(=O)CCCCCN |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C#CCNC(=O)CCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


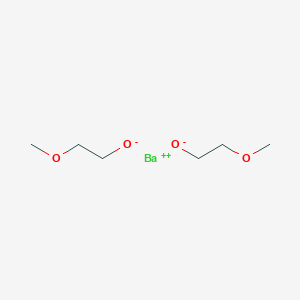
![3-[(1E,3Z,5E,7E)-9-hydroxy-3,7-dimethylnona-1,3,5,7-tetraenyl]-2,4,4-trimethylcyclohex-2-en-1-one](/img/structure/B13722869.png)
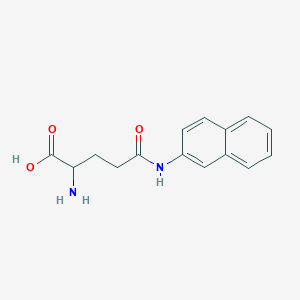
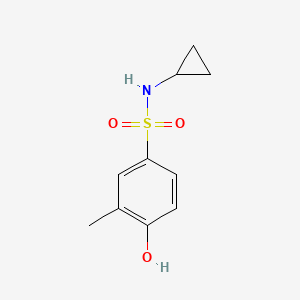
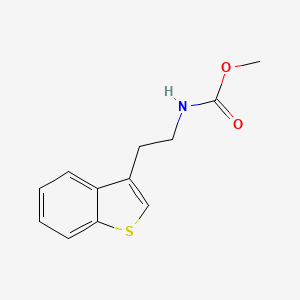
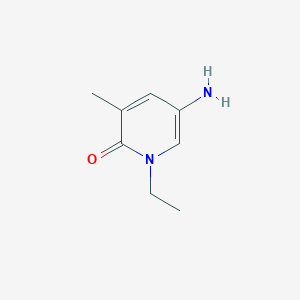
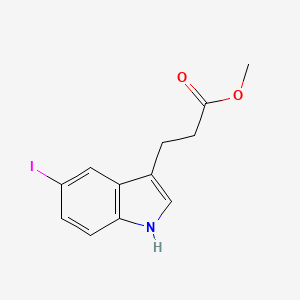

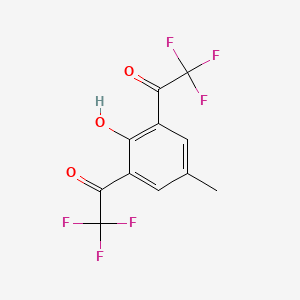
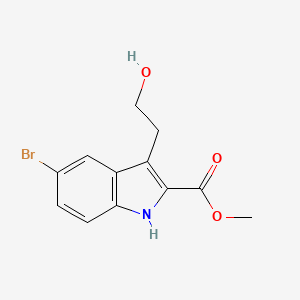
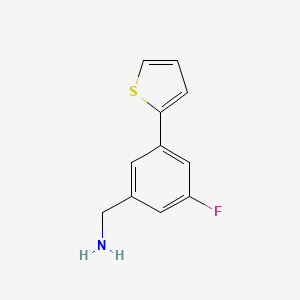
![[[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate](/img/structure/B13722939.png)
